molecular formula C22H21BrClN3O2 B11314946 5-(4-bromophenyl)-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-bromophenyl)-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11314946
M. Wt: 474.8 g/mol
InChI Key: USWJIOGXCFNOAN-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step might involve a bromination reaction using bromine or a brominating agent.

    Attachment of the chlorophenyl group: This can be done through a substitution reaction, where a chlorophenyl group is introduced using a chlorinating reagent.

    Incorporation of the pyrrolidinyl group: This step might involve the reaction of a pyrrolidine derivative with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-[2-(2-bromophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
  • 5-(4-fluorophenyl)-N-[2-(2-iodophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(4-bromophenyl)-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the pyrrolidinyl group, might confer unique properties compared to other similar compounds.

Properties

Molecular Formula

C22H21BrClN3O2

Molecular Weight

474.8 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H21BrClN3O2/c23-16-9-7-15(8-10-16)21-13-19(26-29-21)22(28)25-14-20(27-11-3-4-12-27)17-5-1-2-6-18(17)24/h1-2,5-10,13,20H,3-4,11-12,14H2,(H,25,28)

InChI Key

USWJIOGXCFNOAN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4Cl

Origin of Product

United States

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